molecular formula C23H15ClN2O2S4 B11659101 (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one

(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B11659101
M. Wt: 515.1 g/mol
InChI Key: HWKJWGUNMHXFQY-DEDYPNTBSA-N
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Description

(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of phenothiazine, thiazolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine derivative, followed by the introduction of the thiazolidine and thiophene groups. Key steps include:

    Formation of the phenothiazine core: This is achieved through the cyclization of 2-chloroaniline with sulfur and a suitable oxidizing agent.

    Attachment of the oxopropyl group: This involves the reaction of the phenothiazine derivative with a propionyl chloride derivative under basic conditions.

    Formation of the thiazolidine ring: This step includes the reaction of the intermediate with thiourea and a suitable aldehyde or ketone.

    Introduction of the thiophene moiety: This final step involves the condensation of the thiazolidine intermediate with a thiophene aldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized using agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl and imine groups.

    Substitution: The chloro group on the phenothiazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

(5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antipsychotic, anti-inflammatory, and anticancer agent due to its phenothiazine core.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its complex structure.

Mechanism of Action

The mechanism of action of (5E)-3-[3-(2-Chloro-10H-phenothiazin-10-YL)-3-oxopropyl]-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-4-one involves interaction with various molecular targets:

    Molecular Targets: The compound can interact with dopamine receptors, enzymes like monoamine oxidase, and DNA.

    Pathways Involved: It may inhibit enzyme activity, interfere with DNA replication, and modulate neurotransmitter levels.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Thioridazine: Similar in structure and used for similar medicinal purposes.

    Thiophene derivatives: Used in organic electronics and materials science.

Properties

Molecular Formula

C23H15ClN2O2S4

Molecular Weight

515.1 g/mol

IUPAC Name

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H15ClN2O2S4/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)29)13-15-4-3-11-30-15/h1-8,11-13H,9-10H2/b20-13+

InChI Key

HWKJWGUNMHXFQY-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CS5)/SC4=S

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CS5)SC4=S

Origin of Product

United States

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